molecular formula C25H25N5O4S B2395666 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(3-Methoxyphenyl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridin-4-carboxamid CAS No. 1021263-14-8

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(3-Methoxyphenyl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridin-4-carboxamid

Katalognummer: B2395666
CAS-Nummer: 1021263-14-8
Molekulargewicht: 491.57
InChI-Schlüssel: LNKAKXFWBJBANI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C25H25N5O4S and its molecular weight is 491.57. The purity is usually 95%.
BenchChem offers high-quality 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

GIRK-Kanal-Aktivierung

Die Verbindung wurde als Aktivator von G-Protein-gesteuerten, nach innen gerichteten Kaliumkanälen (GIRK) untersucht . GIRK-Kanäle spielen eine entscheidende Rolle bei der Regulierung der neuronalen Erregbarkeit und der Neurotransmitterfreisetzung. Die Aktivierung dieser Kanäle kann therapeutische Auswirkungen auf Erkrankungen wie Epilepsie, Schmerzen und Sucht haben.

Wirkmechanismus

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to flow into the cell.

Mode of Action

This compound acts as an activator of the GIRK channels . By binding to these channels, it facilitates the opening of the channel pore, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.

Pharmacokinetics

It has been reported that similar compounds displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds . This suggests that this compound may have favorable pharmacokinetic properties, but further studies are needed to confirm this.

Biologische Aktivität

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a novel pyrazolo[3,4-b]pyridine derivative that has garnered attention for its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

C20H24N4O3S\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

This structure features a pyrazolo[3,4-b]pyridine core substituted with various functional groups that may influence its biological activity.

Research indicates that compounds in the pyrazolo[3,4-b]pyridine class often exhibit their biological effects through the following mechanisms:

  • Inhibition of Cyclin-dependent Kinases (CDKs) : Many derivatives have shown the ability to inhibit CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cell lines. This inhibition is crucial for their anticancer properties as it disrupts the normal cell cycle progression.
  • Induction of Apoptosis : The compound has been reported to induce both early and late apoptosis in various cancer cell lines, including MCF7 and HCT116. Apoptosis is a programmed cell death process that is essential for eliminating cancerous cells.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its efficacy against several cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF75.2CDK2/CDK9 inhibition, apoptosis induction
HCT1166.8Cell cycle arrest at G2/M phase
HeLa4.5Tubulin polymerization inhibition

These results indicate that the compound effectively inhibits cancer cell proliferation and promotes apoptosis.

Case Studies

Recent studies have highlighted the compound's potential in clinical settings:

  • Study on MCF7 Cells : A study published in Molecules reported that the compound significantly reduced cell viability and induced apoptosis in MCF7 cells through CDK inhibition. The study emphasized the importance of specific substitutions on the pyrazolo[3,4-b]pyridine scaffold for enhancing anticancer activity .
  • HeLa Cell Study : Another research effort demonstrated that this compound inhibited microtubule formation in HeLa cells, leading to G2/M phase arrest. This mechanism suggests a promising avenue for further development as an anticancer agent targeting microtubule dynamics .

Safety Profile

While exploring its therapeutic potential, it is essential to consider the safety profile of this compound. Preliminary toxicity assessments indicate a favorable safety margin in normal cell lines compared to cancerous ones, suggesting selective cytotoxicity towards tumor cells .

Eigenschaften

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-4-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4S/c1-16-23-21(25(31)27-14-17-6-9-26-10-7-17)13-22(18-4-3-5-20(12-18)34-2)28-24(23)30(29-16)19-8-11-35(32,33)15-19/h3-7,9-10,12-13,19H,8,11,14-15H2,1-2H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKAKXFWBJBANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NCC4=CC=NC=C4)C5CCS(=O)(=O)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.